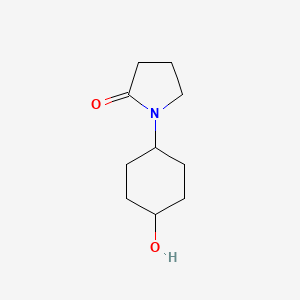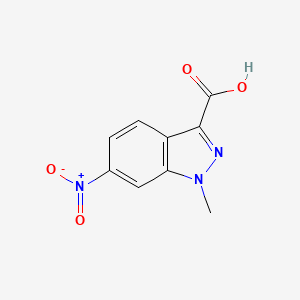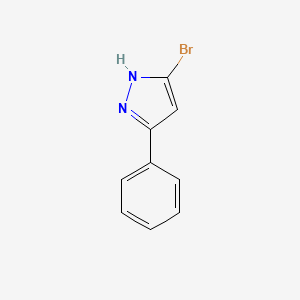
5-Brom-3-phenyl-1H-pyrazol
Übersicht
Beschreibung
5-bromo-3-phenyl-1H-pyrazole is a chemical compound that belongs to the class of organic compounds known as pyrazoles . Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms at positions 1 and 2, and three carbon atoms .
Synthesis Analysis
Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H has been introduced .Molecular Structure Analysis
The molecular structure of 5-bromo-3-phenyl-1H-pyrazole consists of a pyrazole ring attached to a phenyl group and a bromine atom . The empirical formula of the compound is C9H7BrN2 .Chemical Reactions Analysis
Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They have been used in a variety of chemical reactions, including [3 + 2] cycloaddition, condensations of ketones, aldehydes and hydrazine monohydrochloride, and oxidation employing bromine .Wissenschaftliche Forschungsanwendungen
Medizinische Chemie: Antikrebsmittel
5-Brom-3-phenyl-1H-pyrazol: wurde ausgiebig auf sein Potenzial als Antikrebsmittel untersucht. Seine Struktur ermöglicht die Interaktion mit verschiedenen biologischen Zielen, die zur Entwicklung von Verbindungen mit spezifischen Antikrebsaktivitäten genutzt werden können. So haben Modifikationen des Pyrazolrings zu Derivaten geführt, die vielversprechend in der Hemmung des Wachstums und der Proliferation von Krebszellen sind .
Landwirtschaft: Pestizide und Herbizide
Im Agrarsektor werden Pyrazolderivate zur Entwicklung neuer Pestizide und Herbizide eingesetzt. Die Brom- und Phenylgruppen in This compound können modifiziert werden, um die Bioaktivität der Verbindung gegen eine Vielzahl von landwirtschaftlichen Schädlingen zu verbessern, wodurch ein Werkzeug für den Pflanzenschutz bereitgestellt wird .
Koordinationschemie: Extraktion von Metallionen
Pyrazolverbindungen, einschließlich This compound, zeigen interessante Koordinationseigenschaften. Sie werden bei der Extraktion von Metallionen eingesetzt, was in verschiedenen industriellen Prozessen von entscheidender Bedeutung ist. Zusätzlich spielen sie eine Rolle bei der Synthese von metallorganischen Gerüsten (MOFs), die Anwendungen in der Gasspeicherung, -trennung und -katalyse finden .
Organometallchemie: Katalysatorentwicklung
Der Pyrazolrest ist ein Schlüsselbestandteil bei der Entwicklung von organometallischen Katalysatoren. Diese Katalysatoren werden in einer Vielzahl von chemischen Reaktionen eingesetzt, darunter solche, die für die pharmazeutische Synthese wichtig sind. Das Vorhandensein eines Bromsubstituenten ermöglicht eine weitere Funktionalisierung, die die Aktivität des Katalysators maßschneidern kann .
Pharmazeutische Anwendungen: Entzündungshemmend und Schmerzstillend
Pyrazolderivate sind bekannt für ihre entzündungshemmenden und schmerzstillenden EigenschaftenThis compound kann als Gerüst für die Entwicklung neuer Medikamente dienen, die auf entzündungshemmende Signalwege abzielen, und bietet potenzielle Behandlungen für Erkrankungen wie Arthritis und Schmerzmanagement .
Biochemie: Enzyminhibition
In der Biochemie wird This compound zur Untersuchung der Enzyminhibition verwendet. Seine Struktur ermöglicht es ihm, an die aktiven Zentren von Enzymen zu binden und so deren Aktivität zu modulieren. Dies hat Auswirkungen auf die Entwicklung von Medikamenten, die selektiv Enzyme hemmen können, die an Krankheitsprozessen beteiligt sind .
Wirkmechanismus
Target of Action
For instance, some pyrazoles have been found to interact with estrogen receptors alpha and beta . It’s important to note that the specific targets can vary depending on the exact structure and functional groups of the pyrazole compound.
Mode of Action
Pyrazoles are known to exhibit tautomerism, a phenomenon that may influence their reactivity and interaction with their targets . This could potentially lead to changes in the biological activities of targets bearing a pyrazole moiety .
Biochemical Pathways
For instance, some pyrazoles have been reported to inhibit oxidative phosphorylation and ATP exchange reactions .
Result of Action
Pyrazoles in general are known for their diverse biological activities, which can include antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal activities .
Action Environment
It’s known that the associations between pyrazole molecules can depend strongly on the type of solvent, as more polar protic solvents can divert the intermolecular interactions towards themselves .
Safety and Hazards
Zukünftige Richtungen
Pyrazole derivatives have been the focus of many research studies due to their wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Future research may focus on developing these new hybrids as potential antimicrobial agents . The compounds could also be potential inhibitors for the novel SARS Cov-2 virus and have more future in the discovery of potent drug candidates .
Biochemische Analyse
Biochemical Properties
5-bromo-3-phenyl-1H-pyrazole plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been reported to inhibit oxidative phosphorylation and the ATP-32P exchange reaction . Additionally, 5-bromo-3-phenyl-1H-pyrazole affects energy-dependent and independent calcium uptake, which is vital for numerous cellular processes . These interactions highlight the compound’s potential as a modulator of biochemical pathways.
Cellular Effects
The effects of 5-bromo-3-phenyl-1H-pyrazole on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can alter the activity of acetylcholinesterase, an enzyme crucial for neurotransmission . This alteration can lead to significant changes in cell function, including impaired nerve impulse transmission and behavioral changes . Moreover, 5-bromo-3-phenyl-1H-pyrazole can induce oxidative stress, leading to cellular damage and affecting various cellular components .
Molecular Mechanism
At the molecular level, 5-bromo-3-phenyl-1H-pyrazole exerts its effects through several mechanisms. It binds to specific biomolecules, inhibiting or activating their function. For instance, the compound’s interaction with acetylcholinesterase results in reduced enzyme activity, affecting neurotransmission . Additionally, 5-bromo-3-phenyl-1H-pyrazole can influence gene expression by modulating transcription factors and other regulatory proteins . These molecular interactions underline the compound’s potential as a therapeutic agent.
Temporal Effects in Laboratory Settings
The effects of 5-bromo-3-phenyl-1H-pyrazole can change over time in laboratory settings. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 5-bromo-3-phenyl-1H-pyrazole can maintain its activity over extended periods, although its efficacy may decrease due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes, including altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 5-bromo-3-phenyl-1H-pyrazole vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory or antimicrobial activity . At higher doses, 5-bromo-3-phenyl-1H-pyrazole can induce toxic or adverse effects, including oxidative stress and cellular damage . These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for potential clinical applications.
Metabolic Pathways
5-bromo-3-phenyl-1H-pyrazole is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, the compound can inhibit oxidative phosphorylation, affecting ATP production and energy metabolism . Additionally, 5-bromo-3-phenyl-1H-pyrazole can modulate the activity of enzymes involved in calcium uptake, influencing cellular energy balance and metabolic processes .
Transport and Distribution
The transport and distribution of 5-bromo-3-phenyl-1H-pyrazole within cells and tissues are critical for its biological activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, 5-bromo-3-phenyl-1H-pyrazole can accumulate in specific compartments, influencing its localization and activity . These interactions are essential for understanding the compound’s pharmacokinetics and therapeutic potential.
Subcellular Localization
The subcellular localization of 5-bromo-3-phenyl-1H-pyrazole plays a significant role in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, 5-bromo-3-phenyl-1H-pyrazole may localize to the mitochondria, where it can influence energy metabolism and oxidative phosphorylation . Understanding the subcellular distribution of the compound is crucial for elucidating its mechanism of action and potential therapeutic applications.
Eigenschaften
IUPAC Name |
5-bromo-3-phenyl-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c10-9-6-8(11-12-9)7-4-2-1-3-5-7/h1-6H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHFVURICDHUWHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1092533-03-3 | |
| Record name | 5-Bromo-3-phenyl-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



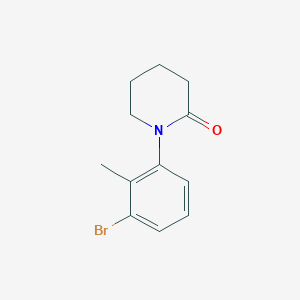
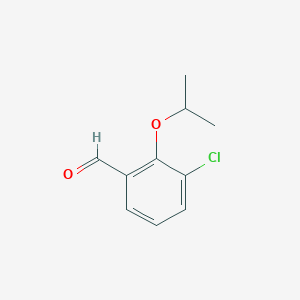

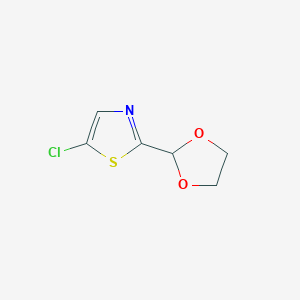


![2,6-Pyridinediamine, 3-[2-(trimethylsilyl)ethynyl]-](/img/structure/B1397792.png)
![tert-butyl 4-{1H-pyrrolo[3,2-b]pyridin-3-yl}-1,2,3,6-tetrahydropyridine-1-carboxylate](/img/structure/B1397793.png)

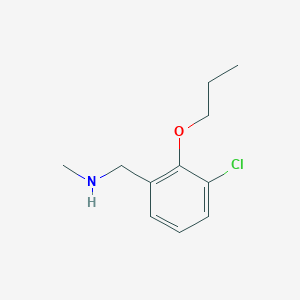
![1-(Tetrahydro-pyran-2-yl)-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-indazole](/img/structure/B1397796.png)
